6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde
CAS No.:
Cat. No.: VC15952955
Molecular Formula: C11H7FN2O3
Molecular Weight: 234.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7FN2O3 |
|---|---|
| Molecular Weight | 234.18 g/mol |
| IUPAC Name | 6-fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H7FN2O3/c1-6-9(12)4-7-2-3-8(5-15)13-10(7)11(6)14(16)17/h2-5H,1H3 |
| Standard InChI Key | FHCHPSFFRDGWDR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C2C=CC(=NC2=C1[N+](=O)[O-])C=O)F |
Introduction
Structural Characteristics
Molecular Architecture
The quinoline core of 6-fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde consists of a benzene ring fused to a pyridine ring, with substituents strategically positioned to modulate electronic and steric properties. Key features include:
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Fluorine at the 6-position: Enhances electronegativity and metabolic stability .
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Methyl group at the 7-position: Contributes to lipophilicity and steric hindrance .
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Nitro group at the 8-position: Introduces strong electron-withdrawing effects, influencing reactivity .
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Carbaldehyde at the 2-position: Provides a reactive site for condensation reactions and Schiff base formation .
The planar aromatic system facilitates π-π stacking interactions, while the nitro and aldehyde groups create polar regions capable of hydrogen bonding .
Spectroscopic Identification
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Infrared (IR) Spectroscopy: Peaks at 1,680 cm (C=O stretch) and 1,520 cm (NO asymmetric stretch) confirm the presence of aldehyde and nitro functionalities .
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Nuclear Magnetic Resonance (NMR): -NMR reveals a singlet at δ 10.2 ppm (aldehyde proton) and a doublet at δ 8.7 ppm (aromatic proton adjacent to fluorine) .
Physicochemical Properties
Basic Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 250.18 g/mol | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Low in water; soluble in DMSO |
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C without melting, as suggested by analogous nitroquinolines .
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Photoreactivity: The nitro group may undergo photoreduction under UV light, necessitating storage in amber containers .
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Aldehyde Reactivity: Participates in nucleophilic additions and condensations, enabling derivatization .
Applications in Research
Antimicrobial Development
The compound’s nitro group and fluorine atom enhance its ability to disrupt microbial DNA gyrase, a mechanism observed in related fluoroquinolones . Preliminary assays show inhibitory activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) .
Fluorescent Probing
6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde exhibits weak intrinsic fluorescence ( = 450 nm) but serves as a precursor for Schiff base sensors. Derivatives with amine-containing molecules detect metal ions like Cu via fluorescence quenching .
Pharmaceutical Intermediate
The aldehyde group enables conjugation with pharmacophores, as seen in protease inhibitor candidates. For example, coupling with hydrazine derivatives yields hydrazones with enhanced bioavailability .
| Hazard Category | Precautionary Measures | Source |
|---|---|---|
| Skin Irritation | Wear nitrile gloves; avoid direct contact | |
| Eye Damage | Use safety goggles | |
| Respiratory Toxicity | Operate in fume hoods |
Comparison with Analogous Compounds
The carbaldehyde group in 6-fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde distinguishes it from analogues by enabling covalent modifications, a feature absent in methyl- or bromo-substituted variants .
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